((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
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Overview
Description
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring, with a hydroxymethyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a practical route to the desired bicyclic structure . The reaction conditions often include the use of palladium catalysts, appropriate solvents, and controlled temperatures to achieve high yields and diastereoselectivities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is used as a key intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of stereoselective compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and interactions due to its reactive oxirane ring. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and resins, which require specific structural features for enhanced performance.
Mechanism of Action
The mechanism of action of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic structure but lacks the oxirane ring, resulting in different reactivity and applications.
Oxa-spirocycles: These compounds contain an oxygen atom in a spirocyclic unit, which improves water solubility and lowers lipophilicity compared to their non-oxa counterparts.
Uniqueness: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is unique due to its combination of an oxirane ring and a cyclopropane ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
[(1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWOPLJKFIQKGK-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(COC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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